Inulicin
Overview
Description
Molecular Structure Analysis
The molecular structure of Inulicin consists of 17 carbon atoms, 24 hydrogen atoms, and 5 oxygen atoms . The InChI string representation of its structure isInChI=1S/C17H24O5/c1-9(6-5-7-21-12(4)18)14-10(2)8-13-15(16(14)19)11(3)17(20)22-13/h9,13,15-16,19H,3,5-8H2,1-2,4H3/t9-,13+,15+,16+/m0/s1
. Physical And Chemical Properties Analysis
Inulicin has a molecular weight of 308.4 g/mol . The density of Inulicin is approximately 1.2 g/cm³ . It has a boiling point of 483.1±45.0 °C at 760 mmHg .Scientific Research Applications
Pharmacological Properties
Inulicin, a sesquiterpene lactone from Inula Japonica L., shows a range of pharmacological actions. It stimulates the central nervous system and intestinal smooth muscles, exhibits anti-inflammatory and anti-ulcer activities, and possesses diuretic properties. Interestingly, it has minimal impact on cardiac activity at low doses but may inhibit it at higher doses. Its LD50 values in mice suggest relatively low toxicity (Belova et al., 1981).
Alzheimer's Disease Research
Research involving Alzheimer's disease (AD) rats indicates that Inulicin can significantly reduce the expression of COX-2 and iNOS in the hippocampus. This suggests a protective effect against AD, potentially linked to the suppression of these enzymes (Wen Jin-kun, 2008).
Anti-Tumor Effects
A study on the anti-tumor effects of Inulicin revealed its inhibitory action on the growth of various cancer cell lines, including mouse hepatoma, sarcoma, and human lung adenocarcinoma, among others. The study highlights Inulicin's selective efficacy against different cancer cell lines (Wang Yongl, 2011).
Vascular Remodeling
Inulicin has shown potential in inhibiting neointimal hyperplasia and the expression of vascular remodeling enzymes (MMP-2 and TIMP-2) following balloon injury in rat aortas. This indicates a role in modulating the balance of these enzymes, which is crucial for vascular health (Juan-Juan Li et al., 2008).
Anti-Inflammatory Activities
A study focusing on Neolinulicin A and B, isolated from Inula japonica, demonstrated their inhibitory effects on nitric oxide production in macrophages, hinting at their potential as anti-inflammatory agents (Rui-Fang Wu et al., 2021).
Diabetes Research
An aqueous extract from the flowers of Inula britannica, related to Inulicin, showed preventive effects on autoimmune diabetes in a mouse model. The extract suppressed the increase in blood glucose levels and reduced the degree of insulitis, suggesting potential applications in diabetes management (Takao Kobayashi et al., 2002).
properties
IUPAC Name |
[(4S)-4-[(3aS,4S,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-9(6-5-7-21-12(4)18)14-10(2)8-13-15(16(14)19)11(3)17(20)22-13/h9,13,15-16,19H,3,5-8H2,1-2,4H3/t9-,13+,15+,16+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKUFZFLZBUSEHN-CZLJMHDISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C2C(C1)OC(=O)C2=C)O)C(C)CCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C([C@H]([C@H]2[C@@H](C1)OC(=O)C2=C)O)[C@@H](C)CCCOC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904841 | |
Record name | Inulicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90904841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-O-Acetylbritannilactone | |
CAS RN |
33627-41-7, 681457-46-5 | |
Record name | 1-O-Acetylbritannilactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=33627-41-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Inulicin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033627417 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Inulicin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90904841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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